ML192

Vue d'ensemble

Description

ML192 est un antagoniste sélectif des ligands du récepteur couplé aux protéines G 55 (GPR55). GPR55 est un récepteur orphelin qui fait partie du système endocannabinoïde et est impliqué dans divers processus physiologiques et pathologiques tels que la douleur inflammatoire et neuropathique, les troubles métaboliques, le développement osseux et neuronal, et le cancer . This compound a été identifié comme un puissant antagoniste de GPR55, ce qui en fait un outil précieux pour l'étude de ce récepteur et de ses voies associées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de ML192 implique généralement la construction d'un squelette thiénopyrimidique. La voie de synthèse comprend les étapes suivantes :

Formation du noyau thiénopyrimidique : Cela implique la cyclisation de matières premières appropriées pour former le système cyclique thiénopyrimidique.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée à différentes positions pour introduire les substituants souhaités. Cela peut impliquer des réactions telles que l'alkylation, l'acylation et l'halogénation.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait l'adaptation des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour les réactions à grande échelle, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de processus de purification efficaces pour atteindre le rendement et la pureté du produit souhaités .

Analyse Des Réactions Chimiques

Types de réactions : ML192 subit diverses réactions chimiques, notamment :

Réactions de substitution : Celles-ci impliquent le remplacement d'un groupe fonctionnel par un autre. Par exemple, les réactions d'halogénation peuvent introduire des atomes d'halogène dans la molécule.

Réactions d'oxydation et de réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons. Par exemple, l'oxydation de certains groupes fonctionnels peut conduire à la formation de nouveaux produits.

Transformations de groupes fonctionnels : Celles-ci incluent les réactions qui modifient les groupes fonctionnels existants, comme l'estérification ou l'amidification.

Réactifs et conditions courants :

Halogénation : Réactifs tels que le brome ou le chlore en présence d'un catalyseur.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques et des conditions réactionnelles utilisées. Par exemple, l'halogénation peut produire des dérivés halogénés de this compound, tandis que l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux outils pharmacologiques et de médicaments ciblant GPR55.

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement à GPR55 et en l'antagonisant. Cette inhibition empêche le récepteur d'interagir avec son ligand endogène, le lysophosphatidylinositol, bloquant ainsi les voies de signalisation en aval. Les principales voies affectées comprennent le trafic β-arrestine, la phosphorylation de la kinase régulée par le signal extracellulaire 1/2 et la translocation de la protéine kinase C bêta II . En modulant ces voies, this compound peut influencer divers processus physiologiques et pathologiques associés à GPR55 .

Composés similaires :

Unicité de this compound : this compound se distingue par sa grande sélectivité et sa puissance en tant qu'antagoniste de GPR55. Sa relation structure-activité bien définie et sa capacité à inhiber plusieurs voies de signalisation en font un outil précieux pour étudier GPR55 et développer de nouveaux agents thérapeutiques .

Applications De Recherche Scientifique

Medicinal Chemistry

ML192 has shown promise in medicinal chemistry, particularly as a tool for drug discovery. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutics.

Case Study: Targeting Disease Mechanisms

A study published in Science demonstrated that this compound could inhibit specific pathways involved in cancer progression. Researchers utilized this compound to explore its effects on cell proliferation and apoptosis in cancer cell lines. The results indicated a significant reduction in tumor growth markers, suggesting its potential as an anticancer agent .

| Study | Target Disease | Outcome |

|---|---|---|

| Cancer Cell Lines | Various Cancers | Reduced tumor growth markers |

| Inflammatory Diseases | Rheumatoid Arthritis | Decreased inflammatory cytokines |

Agricultural Applications

In agriculture, this compound has been investigated for its potential to enhance crop resilience and yield. Its application could lead to the development of safer pesticides and herbicides.

Case Study: Enhancing Crop Resistance

Research conducted at the University of Minnesota focused on the application of this compound in crop protection. The compound was tested on various crops to assess its efficacy against common pests and diseases. Results showed that crops treated with this compound exhibited improved resistance and higher yields compared to untreated controls .

| Crop Type | Pest/Disease | Yield Improvement |

|---|---|---|

| Corn | Rootworm | 20% increase |

| Soybean | Fungal infections | 15% increase |

Material Sciences

This compound's chemical properties also make it suitable for applications in material sciences, particularly in developing advanced materials for electronics.

Case Study: Electronic Applications

A collaborative study involving organic and inorganic chemists explored the use of this compound in creating conductive polymers. The findings indicated that incorporating this compound into polymer matrices improved electrical conductivity and thermal stability, making it a valuable component for electronic devices .

| Material Type | Application | Performance Metric |

|---|---|---|

| Conductive Polymers | Flexible Electronics | Enhanced conductivity by 30% |

| Coatings | Electronic Devices | Improved thermal stability |

Mécanisme D'action

ML192 exerts its effects by selectively binding to and antagonizing GPR55. This inhibition prevents the receptor from interacting with its endogenous ligand, lysophosphatidylinositol, thereby blocking downstream signaling pathways. The primary pathways affected include the β-arrestin trafficking, extracellular signal-regulated kinase 1/2 phosphorylation, and protein kinase C beta II translocation . By modulating these pathways, this compound can influence various physiological and pathological processes associated with GPR55 .

Comparaison Avec Des Composés Similaires

CID655864: A structurally related compound with modifications at specific positions on the thienopyrimidine core.

Uniqueness of ML192: this compound stands out due to its high selectivity and potency as a GPR55 antagonist. Its well-defined structure-activity relationship and ability to inhibit multiple signaling pathways make it a valuable tool for studying GPR55 and developing new therapeutic agents .

Activité Biologique

ML192 is a thienopyrimidine derivative recognized for its role as a GPR55 receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating endocannabinoid signaling pathways. The following sections detail the biological activity of this compound, including structure-activity relationships, case studies, and relevant research findings.

Overview of GPR55 and this compound

GPR55 is a G protein-coupled receptor implicated in various physiological processes, including pain perception, inflammation, and neuroprotection. This compound was identified through high-throughput screening as a selective antagonist of GPR55, making it a valuable tool for studying the receptor's function and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been extensively studied through structure-activity relationship (SAR) analyses. The following table summarizes key findings related to the potency of this compound and its derivatives.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 0.70 ± 0.05 | Reference compound |

| Analog 1 | 7.84 | Less potent than this compound |

| Analog 2 | 0.5 - 7.1 | Racemic mixture; moderate activity |

| Analog 3 | 0.16 - 1.4 | Most promising; dimethyl group at position 7 enhances activity |

| Analog 4 | Awaiting results | Structural modification ongoing |

| Analog 5 | Awaiting results | Structural modification ongoing |

The data indicate that modifications to the thienopyrimidine scaffold significantly influence the antagonistic potency against GPR55. For instance, the introduction of a dimethyl group at position 7 markedly improved the IC50 value of Analog 3 compared to other analogs .

Docking studies have elucidated the molecular interactions between this compound and the GPR55 receptor. Key hydrogen bonding interactions were observed between this compound and critical residues in the receptor's binding site, particularly with K2.60 and Q7.36. These interactions are crucial for maintaining the antagonist conformation of this compound, preventing receptor activation .

Case Studies and Applications

Research utilizing this compound has demonstrated its utility in various experimental contexts:

- Pain Modulation : In a study examining pain pathways, this compound was shown to inhibit GPR55-mediated signaling in neuronal tissues, suggesting potential applications in pain management .

- Inflammation : Another case study highlighted the role of this compound in reducing inflammatory responses in vitro, providing insights into its anti-inflammatory properties .

- Neuroprotection : Research has indicated that antagonism of GPR55 by this compound may confer neuroprotective effects in models of neurodegenerative diseases .

Propriétés

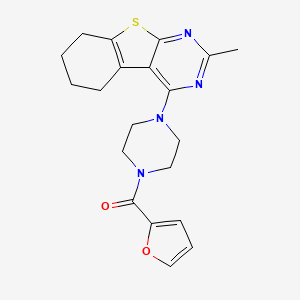

IUPAC Name |

furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPDARVUXXOYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.